Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate
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Overview
Description
Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate is an organophosphorus compound with the molecular formula C11H17ClNO3P and a molecular weight of 277.6843 g/mol This compound is characterized by the presence of a phosphoramidate group, which consists of a phosphorus atom bonded to an oxygen atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl N-(3-chloro-4-methylphenyl)phosphoramidate can be achieved through several methods. One common approach involves the nucleophilic attack of an amine onto a positively charged phosphorus atom, resulting in the formation of a phosphoramidate bond . The reaction typically involves the use of diethyl phosphoramidate bromide salt, which reacts with triethylamine to yield the desired product with the concomitant elimination of triethylammonium bromide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional steps for purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoramidate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphoramidates.
Scientific Research Applications
Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate has several scientific research applications:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl N-(3-chloro-4-methylphenyl)phosphoramidate involves its interaction with molecular targets and pathways. The compound exerts its effects by forming stable phosphoryl bonds with target molecules, which can alter their function and activity . The specific molecular targets and pathways involved depend on the context of its application, such as its use in biological or industrial settings.
Comparison with Similar Compounds
Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate can be compared with other similar compounds, such as:
Diethyl phosphoramidate: Lacks the 3-chloro-4-methylphenyl group, making it less specific in its applications.
N-(3-chloro-4-methylphenyl)phosphoramidate: Similar structure but without the diethyl groups, which can affect its reactivity and solubility.
Phosphocreatine: A biologically active phosphoramidate found in vertebrates, used as a source of stored energy.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
92017-23-7 |
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Molecular Formula |
C11H17ClNO3P |
Molecular Weight |
277.68 g/mol |
IUPAC Name |
3-chloro-N-diethoxyphosphoryl-4-methylaniline |
InChI |
InChI=1S/C11H17ClNO3P/c1-4-15-17(14,16-5-2)13-10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
XYPGQFRGBYZWIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC1=CC(=C(C=C1)C)Cl)OCC |
Origin of Product |
United States |
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